1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
説明
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-28-14-7-4-12(5-8-14)15-11-29-20(23-15)18-19(22)26(25-24-18)16-10-13(21)6-9-17(16)27-2/h4-11H,3,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJHEXQBSBRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 396.90 g/mol
- CAS Number : Not specified in available data.
The presence of multiple functional groups, including chloro, methoxy, and thiazole moieties, suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. The specific compound has shown promising results in inhibiting various cancer cell lines.
- Microtubule Destabilization : Compounds similar to this structure have been reported to disrupt microtubule assembly. For instance, triazole derivatives have been found to inhibit microtubule polymerization at concentrations around 20 μM, suggesting a mechanism that could lead to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : In vitro studies have demonstrated that certain analogs can enhance caspase activity (a marker for apoptosis) significantly at concentrations as low as 10 μM. This indicates a potential for inducing programmed cell death in malignant cells .
- Cell Cycle Arrest : The compound may also affect the cell cycle progression of cancer cells. Compounds with similar structures have been observed to cause G2/M phase arrest in various cancer models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within this chemical class:
Pharmacological Profile
The pharmacological profile of the compound suggests it may function as an effective anticancer agent through multiple pathways:
- Antiproliferative Activity : Studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Synergistic Effects : When combined with other chemotherapeutic agents, there may be enhanced efficacy against resistant cancer phenotypes.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the thiazole moiety enhances its interaction with biological targets, making it a candidate for further development in cancer therapies .
Antimicrobial Properties
Triazole compounds have been recognized for their antimicrobial properties. This specific compound has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics . The modification of its structure can lead to enhanced activity against resistant strains.
Anti-inflammatory Effects
Studies suggest that compounds containing triazole and thiazole rings can exhibit anti-inflammatory properties. This opens avenues for research into their use in treating inflammatory diseases .
Pesticide Development
The structural characteristics of 1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine make it a candidate for pesticide formulation. Its efficacy against pests can be attributed to its ability to disrupt biological processes within target organisms .
Herbicide Potential
Research is ongoing into the herbicidal properties of similar compounds. The thiazole component may contribute to selective herbicidal activity, which is essential for developing environmentally friendly agricultural chemicals .
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its unique chemical structure allows for cross-linking reactions that improve material strength and durability .
Coatings and Additives
Due to its chemical stability and potential protective properties, this compound can be used in coatings to provide resistance against environmental factors such as UV light and moisture .
Case Studies
類似化合物との比較
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Replaces the ethoxyphenyl group with a chlorophenyl substituent.
- Contains a dihydropyrazole ring instead of a direct triazole-thiazole linkage.
- Research Findings :
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Fluorophenyl substituents replace ethoxyphenyl and methoxyphenyl groups.
- Research Findings: Similar crystal packing to Compound 4 but with reduced steric hindrance due to fluorine’s smaller atomic radius . No direct bioactivity data reported, though fluorinated analogs are often explored for enhanced metabolic stability .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Differences :
- Substitutes thiazole with a benzothiazole ring and introduces a nitro group.
- Research Findings :
Substituent Effects on Bioactivity
- Chloro vs. Ethoxy Groups : Chlorophenyl derivatives (e.g., Compound 4) show stronger antimicrobial activity, likely due to enhanced electrophilicity, whereas ethoxy groups may improve solubility but reduce target binding .
- Fluorine Substitution : Fluorinated analogs (e.g., Compound 5) prioritize metabolic stability over potency, a trade-off common in pharmacokinetic optimization .
Crystallographic and Conformational Comparisons
- Isostructurality : Compounds 4 and 5 are isostructural, with nearly identical unit cell parameters (triclinic, P 1̄), but differ in halogen substituent placement, affecting intermolecular halogen bonding .
- Planarity : The target compound’s triazole-thiazole system is expected to adopt a planar conformation, similar to Compound 4, though ethoxy groups may introduce torsional strain .
Q & A
Q. Optimization Strategies :
- Catalysts : Use Cu(I) catalysts (e.g., CuI) for regioselective triazole formation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Temperature : Controlled heating (80–100°C) minimizes side reactions during thiazole formation .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuI, DMF, 60°C, 12 h | 65–75 | |
| Thiazole cyclization | Thiourea, EtOH, reflux, 6 h | 50–60 | |
| Etherification | K₂CO₃, CH₃I, DMF, RT, 24 h | 80–85 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Answer:
Primary Techniques :
- ¹H/¹³C NMR :
- Triazole protons : Singlets at δ 7.8–8.2 ppm (C-H of triazole) .
- Aromatic substituents : Multiplets for chloro-methoxyphenyl (δ 6.8–7.5 ppm) and ethoxyphenyl (δ 6.5–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .
- IR Spectroscopy : Stretch bands for amine (N-H, ~3350 cm⁻¹) and C=N (triazole/thiazole, ~1600 cm⁻¹) .
Q. Critical Markers :
- Thiazole C-S bond : IR absorption at ~690 cm⁻¹ .
- Methoxy/ethoxy groups : ¹H NMR singlets at δ 3.8–4.1 ppm (OCH₃/OCH₂CH₃) .
Basic: What are the primary biological targets or pathways investigated for this compound in preclinical studies?
Answer:
Reported targets include:
- Kinase inhibition : Tyrosine kinase (e.g., EGFR) due to triazole-thiazole interactions with ATP-binding pockets .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via thiazole-mediated membrane targeting .
- Apoptosis induction : Caspase-3/7 activation in cancer cell lines (e.g., MCF-7) .
Q. Methodological Recommendations :
- Dose-response validation : Test across 3+ independent replicates .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays .
Advanced: What strategies improve solubility and bioavailability without compromising bioactivity?
Answer:
Structural Modifications :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the ethoxy group to enhance aqueous solubility .
- Prodrug design : Convert the amine to a phosphate ester (hydrolyzed in vivo) .
Q. Formulation Approaches :
- Nanoparticle encapsulation : Use PLGA nanoparticles to increase plasma half-life .
- Co-solvents : Cyclodextrin complexes improve solubility in physiological buffers .
Q. Table 3: Solubility Enhancement Strategies
| Strategy | Solubility (mg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|
| PEGylation | 1.2 → 4.5 | 35 → 60 | |
| Cyclodextrin complex | 0.8 → 3.1 | 25 → 45 |
Advanced: How do structural modifications influence binding affinity and selectivity?
Answer:
Key SAR Insights :
- Chloro substituent : Enhances hydrophobic interactions with kinase pockets (e.g., EGFR L858R mutant) .
- Ethoxy vs. methoxy : Ethoxy increases metabolic stability but reduces solubility; balance via fluorinated analogs (e.g., -OCF₃) .
- Thiazole substitution : 4-Phenylthiazole improves selectivity over off-target kinases (e.g., VEGFR2) .
Q. Table 4: Structural Modifications and Effects
| Modification | Binding Affinity (ΔΔG, kcal/mol) | Selectivity Ratio (EGFR/VEGFR2) | Reference |
|---|---|---|---|
| -OCH₂CH₃ → -OCH₃ | -0.3 → -1.1 | 12 → 8 | |
| 4-(4-Fluorophenyl) | -1.5 → -2.4 | 15 → 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
